molecular formula C7H6Cl2N2O2 B14665182 2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- CAS No. 50978-41-1

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl-

Cat. No.: B14665182
CAS No.: 50978-41-1
M. Wt: 221.04 g/mol
InChI Key: AHKZKFYWLITUMM-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- is a derivative of pyridinecarboxylic acid. This compound is characterized by the presence of amino, dichloro, and methyl groups attached to the pyridine ring. It is a significant compound in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 2-pyridinecarboxylic acid followed by amination and methylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to produce the compound efficiently .

Chemical Reactions Analysis

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- include:

The uniqueness of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

50978-41-1

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

4-amino-3,5-dichloro-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-3(8)5(10)4(9)6(11-2)7(12)13/h1H3,(H2,10,11)(H,12,13)

InChI Key

AHKZKFYWLITUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl

Origin of Product

United States

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